S-5751
描述
S 5751 是一种前列腺素 DP 受体拮抗剂,专门针对 DP1 受体。 它在支气管哮喘治疗方面显示出潜力,因为它能够抑制前列腺素 D2 的作用,前列腺素 D2 是一种参与炎症反应的化合物 .
科学研究应用
作用机理
S 5751 通过拮抗前列腺素 D2 受体 DP1 发挥其作用。这种抑制阻止了导致炎症和过敏反应的下游信号通路激活。 该化合物特异性地抑制富含血小板血浆中由前列腺素 D2 诱导的环腺苷酸的生成 .
作用机制
Target of Action
S-5751, also known as “5-Heptenoic acid, 7-((1R,2R,3S,5S)-2-(((5-hydroxybenzo(b)thien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)-, (5Z)-”, is primarily targeted towards the prostaglandin D2 (PGD2) receptor . This receptor, also known as DP receptor, plays a crucial role in mediating the effects of PGD2, a lipid compound involved in several biological processes including inflammation and allergic responses .
Mode of Action
This compound acts as an antagonist to the prostaglandin DP receptor . It inhibits the generation of cyclic adenosine monophosphate (cAMP) in platelet-rich plasma induced by PGD2 . The inhibition of cAMP generation disrupts the downstream signaling pathways of the DP receptor, thereby mitigating the effects of PGD2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PGD2 signaling pathway . By inhibiting the DP receptor, this compound disrupts the normal functioning of this pathway, leading to a decrease in the production of cAMP . This, in turn, can affect various downstream effects associated with PGD2 signaling, such as inflammation and allergic responses .
Pharmacokinetics
It is known that this compound is an orally active compound , suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
The primary result of this compound’s action is its anti-inflammatory activity . By inhibiting the DP receptor and disrupting the PGD2 signaling pathway, this compound can reduce inflammation and other related responses . This makes this compound potentially useful in the research of conditions such as asthma .
生化分析
Biochemical Properties
S-5751 interacts with the prostaglandin D2 (PGD2) receptor DP1 . It inhibits cAMP generation in platelet-rich plasma induced by PGD2 . The compound shows at least 20-fold selectivity over receptors for thromboxane and prostacyclin, as well as the PGE2 receptor EP2 .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It blocks PGD2-induced plasma exudation in the conjunctiva and suppresses antigen-induced allergic responses in guinea pigs . This suggests that this compound influences cell function by modulating the response to PGD2.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the DP1 receptor, leading to the inhibition of cAMP generation This can result in changes in gene expression and cellular responses
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. For example, orally administered this compound has been shown to block PGD2-induced plasma exudation in the conjunctiva in guinea pigs
准备方法
S 5751 的合成涉及几个步骤:
酯化: 5-羟基苯并噻吩-3-羧酸用乙酸酐在吡啶中酯化,生成 5-乙酰氧基衍生物。
酰氯的形成: 5-乙酰氧基衍生物用亚硫酰氯处理,形成相应的酰氯。
缩合: 然后将酰氯与双环胺缩合,生成酰胺。
化学反应分析
S 5751 经历各种化学反应:
氧化: 伯醇可以使用试剂(例如次氯酸钠,在 2,2,6,6-四甲基哌啶-1-氧基存在下)氧化成醛。
取代: 该化合物可以进行取代反应,特别是涉及苯并噻吩部分。
相似化合物的比较
与其他前列腺素受体拮抗剂相比,S 5751 在对 DP1 受体的选择性方面独树一帜。类似的化合物包括:
前列腺素 E2 受体拮抗剂: 这些化合物靶向不同的前列腺素受体,对炎症和过敏反应有不同的影响。
血栓烷受体拮抗剂: 这些化合物抑制血栓烷受体,血栓烷受体参与血小板聚集和血管收缩.
S 5751 由于其对 DP1 受体的特异性作用而脱颖而出,使其成为哮喘研究和潜在的其他炎症性疾病中的一种有价值的工具。
属性
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-2-[(5-hydroxy-1-benzothiophene-3-carbonyl)amino]-6,6-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4S/c1-25(2)16-11-15(7-5-3-4-6-8-22(28)29)23(20(25)12-16)26-24(30)19-14-31-21-10-9-17(27)13-18(19)21/h3,5,9-10,13-16,20,23,27H,4,6-8,11-12H2,1-2H3,(H,26,30)(H,28,29)/b5-3-/t15-,16-,20-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHFWFKSIYJEK-MFJOXFORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)CC=CCCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@@H]([C@H]([C@@H]1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)C/C=C\CCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209268-36-0 | |
Record name | S-5751 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209268360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-5751 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA0E7U1R52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。